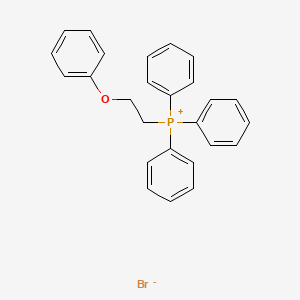

(2-Phenoxyethyl)triphenylphosphonium bromide

描述

(2-Phenoxyethyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a phenoxyethyl group (-CH₂CH₂-O-C₆H₅) attached to a triphenylphosphonium core.

属性

IUPAC Name |

2-phenoxyethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24OP.BrH/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIVZQJPMLZRIS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945063 | |

| Record name | (2-Phenoxyethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22409-83-2 | |

| Record name | Phosphonium, (2-phenoxyethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22409-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Phenoxyethyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022409832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22409-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Phenoxyethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenoxyethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reagents and Conditions

| Reagent/Material | Quantity | Role |

|---|---|---|

| β-Bromophenetole (2-bromoethyl phenyl ether) | 0.50 mole (approx. 100 g) | Alkylating agent |

| Triphenylphosphine | 0.50 mole (approx. 131 g) | Nucleophile |

| Phenol | 1 lb (approx. 454 g) | Solvent and reaction medium |

| Anhydrous ether | 3–6 L | Precipitation and washing |

| Ethyl acetate | 1.5 L | Purification solvent |

Experimental Steps

Reaction Setup : In a three-necked flask equipped with a sealed stirrer, thermometer, and reflux condenser, phenol is combined with β-bromophenetole and triphenylphosphine.

Heating and Stirring : The mixture is heated to 90 ± 3 °C and maintained at this temperature for 48 hours to allow complete reaction.

Cooling and Precipitation : After cooling to room temperature, the reaction mixture is slowly added to vigorously stirred anhydrous ether to precipitate the crude phosphonium salt.

Filtration and Washing : The solid is collected by suction filtration, washed multiple times with warm anhydrous ether to remove impurities.

Recrystallization : The crude product is refluxed in ethyl acetate for 24 hours, cooled, filtered, and washed with ethyl acetate and ether to yield purified this compound.

Drying : The final product is dried under vacuum at 80 °C for 24 hours.

Yield and Physical Data

- Yield: 66–86% based on β-bromophenetole.

- Melting Point: 186–190 °C (after purification).

- Appearance: White crystalline solid.

Notes and Critical Observations

- Phenol Purity : Using phenol free of colored impurities is crucial for high yield and purity; impure phenol reduces yield significantly.

- Temperature Control : Maintaining the temperature below 95 °C during the reaction avoids decomposition and side reactions.

- Purification : Multiple recrystallizations in ethyl acetate are necessary to achieve the desired melting point and purity.

- Safety : Phenol and the phosphonium salt are corrosive and may cause allergic reactions; appropriate protective equipment and ventilation are mandatory.

Comparative Table of Preparation Parameters

| Parameter | Details | Remarks |

|---|---|---|

| Alkylating agent | β-Bromophenetole | Commercially available |

| Nucleophile | Triphenylphosphine | Recrystallized before use |

| Solvent | Phenol | Acts as solvent and reactant |

| Reaction Temperature | 90 ± 3 °C | Controlled to prevent exotherm |

| Reaction Time | 48 hours | Ensures complete conversion |

| Workup Solvents | Anhydrous ether, ethyl acetate | For precipitation and purification |

| Yield | 66–86% | High yield for quaternization |

| Product Purity | High (m.p. 186–190 °C) | Confirmed by melting point |

Research Findings and Applications

- The phosphonium salt prepared by this method is a versatile intermediate for synthesizing various heterocyclic and carbocyclic compounds.

- It serves as a precursor for phosphonium ylides used in Wittig reactions, enabling the formation of alkenes with high selectivity.

- The preparation method has been cited extensively in literature for its reliability and reproducibility.

化学反应分析

Types of Reactions: (2-Phenoxyethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield phenoxyethyl alcohol, while oxidation with hydrogen peroxide can produce phenoxyacetic acid.

科学研究应用

(2-Phenoxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium salts.

Biology: The compound has been studied for its potential anti-cancer and anti-inflammatory properties.

Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes.

作用机制

The mechanism of action of (2-Phenoxyethyl)triphenylphosphonium bromide involves its interaction with cellular components. The triphenylphosphonium group allows the compound to target mitochondria, where it can exert its effects. The phenoxyethyl moiety may contribute to its biological activity by interacting with specific molecular targets and pathways involved in cellular processes .

相似化合物的比较

Comparison with Similar Triphenylphosphonium Bromide Derivatives

Structural and Functional Differences

Key structural variations among TPP derivatives lie in the substituent attached to the phosphonium center, which dictates their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected TPP Derivatives

Key Research Findings

Mitochondrial Targeting: Lipophilicity and cationic charge are critical for mitochondrial uptake. MitoPBN, with a butyl-phenoxy group, achieves mitochondrial concentrations of 2.2–4.0 mM . (4-Carboxybutyl)triphenylphosphonium bromide conjugates enhance nanoparticle penetration in tumors, demonstrating the role of carboxylate groups in biofunctionalization .

Antifungal and Antimicrobial Activity :

- Fluorinated TPP derivatives (e.g., tris(trifluoromethyl)phenyl analogs) show improved cell selectivity, attributed to enhanced membrane interaction and reduced off-target effects .

Organic Synthesis: Electron-withdrawing substituents (e.g., cyanomethyl) lower yields in triazole synthesis compared to electron-donating groups (e.g., ethoxycarbonylmethyl) .

Catalysis: Ethyl triphenylphosphonium bromide-based deep eutectic solvents (DES) catalyze tetrahydropyridine and thiazolidinone synthesis with >80% yields .

Physicochemical Properties

- Lipophilicity: Aromatic substituents (naphthyl, phenoxy) increase logP values, enhancing membrane permeability. For example, (2-naphthylmethyl)triphenylphosphonium bromide is more lipophilic than (4-methoxybenzyl) analogs .

- Solubility : Polar groups (carboxybutyl, ethoxycarbonyl) improve aqueous solubility, critical for biomedical applications .

- Stability : Fluorinated derivatives exhibit higher thermal and metabolic stability due to C-F bond strength .

生物活性

(2-Phenoxyethyl)triphenylphosphonium bromide is a quaternary ammonium compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a phosphonium center bonded to a phenoxyethyl group and three phenyl groups, which contribute to its unique structural and functional properties.

The biological activity of this compound is primarily attributed to its ability to target mitochondria. The triphenylphosphonium (TPP) moiety allows for selective accumulation in the mitochondrial matrix, where it can exert various effects, including:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, potentially through the production of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

- Anti-Cancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and other tumor types. Its efficacy appears to be linked to its ability to interfere with metabolic pathways critical for cancer cell survival .

Pharmacological Studies

Recent research has highlighted the potential therapeutic applications of this compound:

- Anti-Inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Drug Delivery Systems : The compound is being explored as a component in drug delivery systems aimed at enhancing the delivery of chemotherapeutic agents directly to mitochondria, thereby improving therapeutic outcomes while minimizing systemic toxicity .

Case Study 1: Mitochondrial Targeting in Cancer Therapy

In a study exploring mitochondrial-targeted drug delivery, researchers functionalized liposomes with TPP groups. These modified liposomes demonstrated enhanced cytotoxicity against HeLa cancer cells when loaded with paclitaxel compared to non-targeted formulations. The results indicated that TPP-modified liposomes could effectively deliver drugs directly to mitochondria, enhancing their therapeutic efficacy .

Case Study 2: Apoptosis Induction Mechanisms

Another study investigated the mechanisms by which this compound induces apoptosis in cancer cells. The findings suggested that the compound increases ROS levels within mitochondria, leading to oxidative stress and subsequent activation of apoptotic pathways. This mechanism highlights the potential of using TPP compounds in targeted cancer therapies .

Table 1: Biological Activity Summary of this compound

Table 2: Comparison of Cytotoxic Effects on Cancer Cell Lines

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2-phenoxyethyl)triphenylphosphonium bromide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting triphenylphosphine with 2-phenoxyethyl bromide in a polar aprotic solvent (e.g., acetonitrile or DMF) at 60–80°C for 12–24 hours .

- Optimization : Yield (70–85%) depends on stoichiometric ratios (1:1.2 PPh₃:alkyl bromide) and solvent purity. Impurities like moisture reduce efficiency by hydrolyzing the alkyl bromide. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- ¹H/³¹P NMR : Verify the absence of free triphenylphosphine (δP ≈ 20 ppm) and confirm alkyl chain integration (e.g., 2-phenoxyethyl protons at δ 3.8–4.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M-Br]⁺ (m/z ≈ 399.2) .

- Elemental Analysis : Match calculated vs. observed C, H, P, and Br percentages (theoretical C: 64.3%, H: 5.2%, Br: 17.8%) .

Q. What solvent systems are optimal for handling this compound in biological assays?

- Solubility : The phenoxyethyl group enhances solubility in polar solvents (e.g., DMSO, methanol) compared to non-polar analogs. For cell-based studies, dissolve in DMSO (10 mM stock) and dilute in PBS to avoid cytotoxicity from residual solvent .

Advanced Research Questions

Q. How does the phenoxyethyl substituent influence mitochondrial targeting compared to other phosphonium salts?

- Mechanistic Insight : The phenoxyethyl group increases lipophilicity (logP ≈ 2.5 vs. 1.8 for methyl analogs), enhancing membrane permeability. However, excessive hydrophobicity may reduce aqueous solubility, requiring balance in drug design .

- Case Study : In HeLa cells, analogs with phenoxyethyl groups showed 20% higher mitochondrial accumulation than carboxybutyl derivatives, as measured via confocal microscopy with MitoTracker Red .

Q. How can contradictory data on this compound’s cytotoxicity be resolved?

- Data Contradictions : Some studies report IC₅₀ = 5 µM in MCF7 cells , while others show no toxicity at 20 µM .

- Resolution Strategies :

- Assay Standardization : Use identical cell lines, passage numbers, and exposure times.

- Purity Checks : HPLC analysis (>98% purity) to rule out contaminants (e.g., unreacted alkyl bromide).

- Mitochondrial Stress Tests : Measure OCR (oxygen consumption rate) to differentiate between on-target (mitochondrial dysfunction) and off-target effects .

Q. What are the challenges in using this compound for Wittig reactions, and how can they be mitigated?

- Reactivity Issues : The phenoxy group may deactivate the ylide.

- Optimized Protocol :

Generate ylide with strong base (e.g., KOtBu, 2 eq.) in THF at –78°C.

React with aldehydes (1.5 eq.) at low temperature to suppress side reactions.

Yields for α,β-unsaturated esters: 50–65% vs. >80% for simpler alkylphosphonium salts .

Key Research Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。